molecular formula C25H20ClN3O3 B13813705 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- CAS No. 21889-28-1

2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-

Cat. No.: B13813705
CAS No.: 21889-28-1
M. Wt: 445.9 g/mol
InChI Key: VLENPWQNQFIXCX-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- is a complex organic compound known for its vibrant color properties. It is primarily used as a pigment in various industrial applications, including plastics, inks, paints, and textiles . The compound’s unique structure allows it to exhibit excellent stability and colorfastness, making it a valuable component in the manufacturing of durable and high-quality products.

Preparation Methods

The synthesis of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- typically involves a multi-step process. The initial step often includes the diazotization of 5-chloro-2-methylaniline, followed by coupling with 3-hydroxy-2-naphthoic acid to form the azo compound. The final step involves the reaction with 2-methoxyaniline to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo and hydroxyl functional groups. The azo group can participate in electron transfer reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular targets and pathways, such as enzyme inhibition or activation, leading to various biological effects .

Properties

CAS No.

21889-28-1

Molecular Formula

C25H20ClN3O3

Molecular Weight

445.9 g/mol

IUPAC Name

4-[(5-chloro-2-methylphenyl)diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C25H20ClN3O3/c1-15-11-12-17(26)14-21(15)28-29-23-18-8-4-3-7-16(18)13-19(24(23)30)25(31)27-20-9-5-6-10-22(20)32-2/h3-14,30H,1-2H3,(H,27,31)

InChI Key

VLENPWQNQFIXCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O

Origin of Product

United States

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